molecular formula C11H15N3O2 B8461389 5-Amino-2-[bis(2-hydroxyethyl)amino]benzonitrile

5-Amino-2-[bis(2-hydroxyethyl)amino]benzonitrile

Cat. No. B8461389
M. Wt: 221.26 g/mol
InChI Key: HNXLHGNTRRSFRZ-UHFFFAOYSA-N
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Patent
US07112594B2

Procedure details

By the reaction and treatment in the same manner as in Starting Material Synthetic Example 4 using 2-chloro-5-nitrobenzonitrile (25.5 g) and diethanolamine (102 g), the title compound (24 g) was obtained. melting point: 38° C.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6][C:3]=1[C:4]#[N:5].[NH:13]([CH2:17][CH2:18][OH:19])[CH2:14][CH2:15][OH:16]>>[NH2:10][C:7]1[CH:8]=[CH:9][C:2]([N:13]([CH2:17][CH2:18][OH:19])[CH2:14][CH2:15][OH:16])=[C:3]([CH:6]=1)[C:4]#[N:5]

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
ClC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
102 g
Type
reactant
Smiles
N(CCO)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By the reaction and treatment in the same manner as

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C#N)C1)N(CCO)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.